![molecular formula C22H19N3O3S3 B2998050 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379236-52-9](/img/structure/B2998050.png)
2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They are of interest in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring . It also has a phenyl group and a thiophene group attached to the pyrimidine ring, and a morpholino-2-oxoethyl group attached via a sulfur atom.Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines, being aromatic and bicyclic, are often compared to naphthalene . They may undergo similar types of reactions, such as electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown potential as an anticancer agent. It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its ability to inhibit VEGFR-2 and prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It displayed excellent anti-proliferative effects against these cancer cell lines . Further studies revealed that it induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells .
Antitubercular Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which this compound belongs, were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Drug Development
The compound’s potential for drug development has been evaluated through computational ADMET and toxicity studies . These studies provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity properties, which are crucial for assessing its suitability as a drug candidate .
Molecular Docking and Dynamics Simulations
The compound has been studied using computational techniques to investigate its interactions with VEGFR-2 at a molecular level . Molecular docking and dynamics simulations were performed to assess the structural and energetic features of the VEGFR-2-compound complex . These studies provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts .
DFT Studies
DFT (Density Functional Theory) studies were conducted to provide insights into the structural and electronic properties of the compound . These studies can help understand the compound’s reactivity and stability, which are important for its potential applications .
Protein Dynamics Study
A bi-dimensional projection analysis confirmed the proper binding of the VEGFR-2-compound complex . An essential dynamics (ED) study utilizing principal component analysis (PCA) described the protein dynamics of the VEGFR-2-compound complex at various spatial scales . This study provides insights into the dynamic behavior of the protein in the presence of the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c26-18(24-8-10-28-11-9-24)14-31-22-23-20-19(16(13-30-20)17-7-4-12-29-17)21(27)25(22)15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMPFGZZFJTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.